1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of an acetyl group, a hydroxyl group, and a nitrile group attached to the pyrrole ring
Preparation Methods
The synthesis of 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an acetylated precursor, the compound can be synthesized via a series of reactions including condensation, cyclization, and hydrolysis steps. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile include other pyrrole derivatives such as:
- 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
- 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carboxamide
These compounds share structural similarities but differ in functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications.
Properties
IUPAC Name |
1-acetyl-4-hydroxy-2,5-dihydropyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-3-6(2-8)7(11)4-9/h11H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGAFXSNZOPFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=C(C1)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514701 |
Source
|
Record name | 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18721-38-5 |
Source
|
Record name | 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.